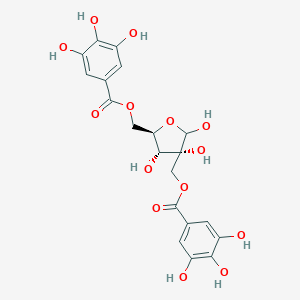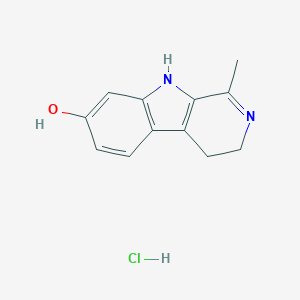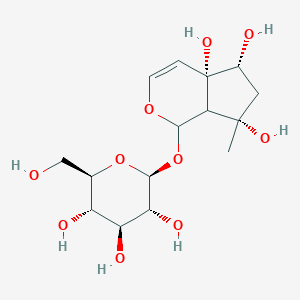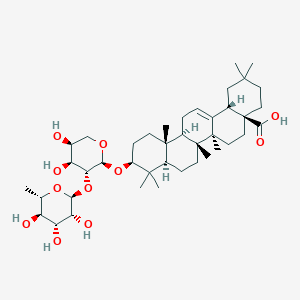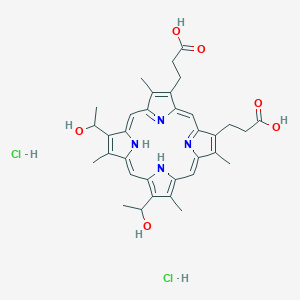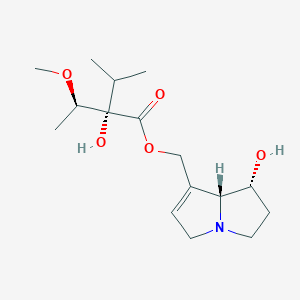
4-Hydroxy-3-methoxycinnamaldehyde
概要
説明
4-Hydroxy-3-methoxycinnamaldehyde is an isoflavonoid . It has been isolated from the insecticidally active hot dichloromethane extract of heartwood of Gliricidia sepium, seed kernels of Melia azedarach L and barks of Cinnamomum cebuense .
Synthesis Analysis
The synthesis of 4-Hydroxy-3-methoxycinnamaldehyde involves selective cross aldol condensation using reusable NaOH-cationic micellar systems .Molecular Structure Analysis
The structure of 4-Hydroxy-3-methoxycinnamaldehyde has been analyzed by spectroscopic and theoretical investigations . The vibrational spectral analysis of the compound was characterized by FT-IR and FT-Raman in the mid IR region . The 1H and 13C NMR chemical shifts of the compound were recorded at 300 K in DMSO solution .Chemical Reactions Analysis
4-Hydroxy-3-methoxycinnamaldehyde has been shown to act as a substrate for alcohol dehydrogenase in vitro .Physical And Chemical Properties Analysis
4-Hydroxy-3-methoxycinnamaldehyde has a molecular weight of 178.18 . Its linear formula is HOC6H3(OCH3)CH=CHCHO .科学的研究の応用
Here is a comprehensive analysis of the scientific research applications of 4-Hydroxy-3-methoxycinnamaldehyde, focusing on several unique applications:
Antioxidant Activity
4-Hydroxy-3-methoxycinnamaldehyde has been used in studies to investigate its antioxidant properties. It is suitable for use in assays such as the β-carotene-linoleate model system and the DPPH radical scavenging assay to evaluate its ability to combat oxidative stress .
Anti-radical Activity
Similar to its antioxidant application, this compound is also used to study its antiradical activities. The DPPH radical scavenging assay, in particular, helps in understanding how 4-Hydroxy-3-methoxycinnamaldehyde can neutralize free radicals .
Immunomodulatory Effects
Research has shown that 4-Hydroxy-3-methoxycinnamaldehyde can inhibit T cell activation without inducing apoptosis. This suggests potential applications in modulating immune responses, which could be significant for conditions like atopic dermatitis (AD) .
Atopic Dermatitis (AD) Treatment
Studies have explored the mechanism underlying the inhibitory effect of 4-Hydroxy-3-methoxycinnamaldehyde on AD both in vivo and in vitro. This points to its potential use in developing treatments for this skin condition .
作用機序
Target of Action
4-Hydroxy-3-methoxycinnamaldehyde (4H3MC) primarily targets T cells and keratinocytes . T cells are a type of white blood cell that play a crucial role in the immune response, while keratinocytes are the predominant cell type in the epidermis, the outermost layer of the skin.
Mode of Action
4H3MC inhibits the activation of T cells and keratinocytes . It blocks the differentiation of T cells into Th1 and Th2 subtypes by suppressing the expression of T-bet and GATA3, key transcription factors involved in T cell differentiation . Additionally, 4H3MC downregulates T cell proliferation during Th1 and Th2 differentiation and keratinocyte activation .
Biochemical Pathways
The compound’s action affects the PKCα/β II/Nrf-2/HO-1 pathway . This pathway is involved in the regulation of oxidative stress and inflammation. By modulating this pathway, 4H3MC can exert antioxidant and anti-inflammatory effects .
Result of Action
The administration of 4H3MC results in the attenuation of symptoms of atopic dermatitis (AD), including increased ear thickness, serum IgE levels, immune cell infiltration into inflammatory lesions, and pathogenic cytokine expression in ear tissues . This suggests that 4H3MC ameliorates AD symptoms by modulating the functions of effector T cells and keratinocytes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4H3MC. For instance, the compound should be stored in a controlled environment to maintain its stability and potency . Furthermore, the biological environment in which 4H3MC acts, such as the presence of other cells or molecules, can also affect its action and efficacy.
Safety and Hazards
The safety information for 4-Hydroxy-3-methoxycinnamaldehyde includes avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
特性
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-7,12H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZBBWMURDFHNE-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174685 | |
| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-methoxycinnamaldehyde | |
CAS RN |
20649-42-7 | |
| Record name | trans-Coniferaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020649427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXY-3-METHOXYCINNAMALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06TPT01AD5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Coniferaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0141782 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




